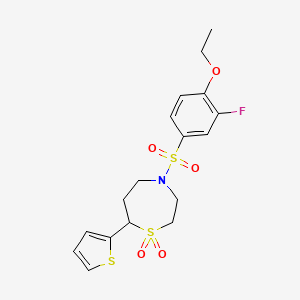
4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a useful research compound. Its molecular formula is C17H20FNO5S3 and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Properties
Thiophene Derivatives
A study on the synthesis of thiophene 1,1-dioxides demonstrates methods to tune their optoelectronic properties by introducing electron-donating or electron-withdrawing substituents, which significantly affect their electronic characteristics (Tsai et al., 2013). This research could be relevant for understanding the synthetic pathways and potential electronic applications of complex thiophene-based molecules.
Polymer Applications
Research on comb-shaped poly(arylene ether sulfone)s with sulfonated side chains for proton exchange membranes in fuel cells highlights the importance of sulfonyl and thiophene groups in creating materials with high proton conductivity and good thermal stability (Kim et al., 2008). This suggests potential applications of sulfonyl-thiophene compounds in energy technology.
Electrochemical Applications
A study on the electrochemical polymerization of poly(3-(4-fluorophenyl)thiophene) in ionic liquids demonstrates the use of fluorophenyl and thiophene units in creating electroactive polymers, which are explored for their potential in electronic devices and sensors (Naudin et al., 2002).
特性
IUPAC Name |
4-(4-ethoxy-3-fluorophenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO5S3/c1-2-24-15-6-5-13(12-14(15)18)27(22,23)19-8-7-17(16-4-3-10-25-16)26(20,21)11-9-19/h3-6,10,12,17H,2,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXGEFHESDLYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid](/img/structure/B2819447.png)
![N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B2819449.png)

![N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2819452.png)
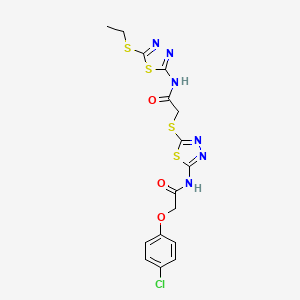
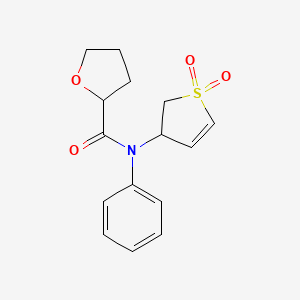
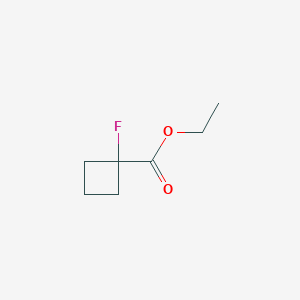
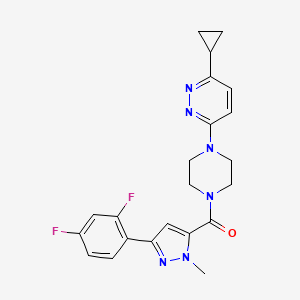
![(E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2819460.png)
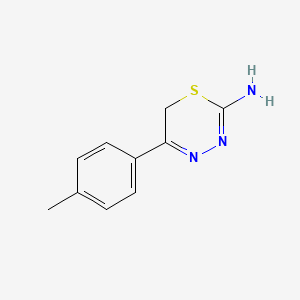
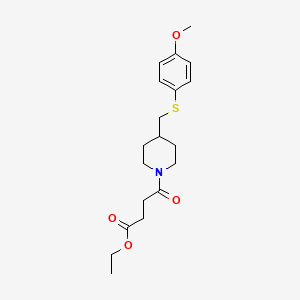
![6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine](/img/structure/B2819463.png)